molecular formula C21H17BrN4O2S B4823282 5-bromo-N-[[3-[(2-methylbenzoyl)amino]phenyl]carbamothioyl]pyridine-3-carboxamide

5-bromo-N-[[3-[(2-methylbenzoyl)amino]phenyl]carbamothioyl]pyridine-3-carboxamide

Cat. No.: B4823282
M. Wt: 469.4 g/mol
InChI Key: GSHRKWGAGHESFS-UHFFFAOYSA-N
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Description

5-bromo-N-[[3-[(2-methylbenzoyl)amino]phenyl]carbamothioyl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[[3-[(2-methylbenzoyl)amino]phenyl]carbamothioyl]pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the pyridine ring and the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[[3-[(2-methylbenzoyl)amino]phenyl]carbamothioyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-bromo-N-[[3-[(2-methylbenzoyl)amino]phenyl]carbamothioyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-[[3-[(2-methylbenzoyl)amino]phenyl]carbamothioyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-bromo-N,3-dimethylbenzamide: Shares a similar bromine and benzamide structure but lacks the pyridine ring and carboxamide group.

    Methyl 3-amino-5-bromo-2-methylbenzoate: Contains a similar bromine and methylbenzoate structure but differs in the functional groups attached.

Uniqueness

5-bromo-N-[[3-[(2-methylbenzoyl)amino]phenyl]carbamothioyl]pyridine-3-carboxamide is unique due to its combination of a bromine atom, pyridine ring, and carboxamide group, which confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

5-bromo-N-[[3-[(2-methylbenzoyl)amino]phenyl]carbamothioyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2S/c1-13-5-2-3-8-18(13)20(28)24-16-6-4-7-17(10-16)25-21(29)26-19(27)14-9-15(22)12-23-11-14/h2-12H,1H3,(H,24,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHRKWGAGHESFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-[[3-[(2-methylbenzoyl)amino]phenyl]carbamothioyl]pyridine-3-carboxamide

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